molecular formula C11H20Br2O5 B1513971 2,2-Bis(bromomethyl)-1,3-propanediol diglycidyl ether CAS No. 31452-80-9

2,2-Bis(bromomethyl)-1,3-propanediol diglycidyl ether

Cat. No.: B1513971
CAS No.: 31452-80-9
M. Wt: 392.08 g/mol
InChI Key: OKQVQJLUIZNYPZ-UHFFFAOYSA-N
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Description

2,2-Bis(bromomethyl)-1,3-propanediol diglycidyl ether ( 31452-80-9) is a brominated aliphatic chemical in the glycidyl ether family, with the molecular formula C11H18Br2O4 and a molecular weight of 374.07 g/mol . This compound is synthesized from dibromoneopentyl glycol (2,2-bis(bromomethyl)-1,3-propanediol) and epichlorohydrin, a process that typically involves Lewis acid catalysis to form the halohydrin, followed by a reaction with sodium hydroxide to form the final diglycidyl ether . It is characterized by a melting point of approximately 0.254°C . As a reactive flame retardant, its primary research value lies in its incorporation into polymer matrices, such as epoxy resin formulations, unsaturated polyester resins, and rigid polyurethane foams . The mechanism of action for its flame-retardant properties is attributed to the bromine atoms it contains. When exposed to high temperatures during combustion, these atoms are released as bromine radicals which effectively interrupt the free radical chain reactions in the gas phase that are responsible for flame propagation, thereby suppressing ignition and slowing the spread of flames . This makes it a critical subject of study for developing enhanced fire safety materials, particularly for applications in electronics housings, circuit boards, insulation foams, and automotive components, especially those designed to meet more stringent safety standards and CFC (chlorofluorocarbon)-free requirements . The two epoxy (glycidyl) groups in its structure enable it to react readily and form cross-links during polymerization, allowing it to be chemically built into the polymer backbone. This integration imparts desirable physical properties to the final material, such as improved toughness and thermal stability, while providing durable flame retardancy . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, and it is strictly prohibited for personal use.

Properties

IUPAC Name

2,2-bis(bromomethyl)propane-1,3-diol;2-(oxiran-2-ylmethoxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3.C5H10Br2O2/c1(5-3-8-5)7-2-6-4-9-6;6-1-5(2-7,3-8)4-9/h5-6H,1-4H2;8-9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQVQJLUIZNYPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COCC2CO2.C(C(CO)(CBr)CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Br2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31452-80-9
Record name 1,3-Propanediol, 2,2-bis(bromomethyl)-, polymer with 2-(chloromethyl)oxirane
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2-Bis(bromomethyl)propane-1,3-diol, oligomeric reaction products with 1-chloro-2,3-epoxypropane
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Scientific Research Applications

Flame Retardancy

One of the primary applications of 2,2-bis(bromomethyl)-1,3-propanediol diglycidyl ether is as a flame retardant in various formulations. Its bromine content contributes significantly to its effectiveness in reducing flammability in materials such as:

  • Epoxy Resins : Used in coatings and adhesives to enhance fire resistance.
  • Laminates and Potting Compounds : Incorporated to improve safety standards in electrical and electronic components.

Case Study: Flame Retardant Properties

A study demonstrated that incorporating brominated neopentyl glycol diglycidyl ether into epoxy formulations resulted in a significant reduction in peak heat release rates compared to unmodified systems. This illustrates its effectiveness as a flame retardant in practical applications.

Adhesives and Coatings

The compound is widely utilized in the production of adhesives and coatings due to its excellent adhesion properties and chemical resistance. Its incorporation enhances the durability and performance of these materials.

Application Examples:

  • Construction Adhesives : Provides strong bonding capabilities while maintaining flexibility.
  • Protective Coatings : Used in industrial coatings where chemical resistance is paramount.

Polymer Production

This compound serves as a building block for various polymeric materials. It can be polymerized with other monomers to produce specialty polymers with tailored properties for specific applications.

Benefits:

  • Enhanced Mechanical Properties : Polymers derived from this compound exhibit improved strength and thermal stability.
  • Customizable Formulations : Allows for the design of materials with specific characteristics suitable for targeted applications.

Comparative Applications Table

Application AreaSpecific UseBenefits
Flame RetardancyEpoxy formulationsReduced flammability
AdhesivesConstruction adhesivesStrong bonding and flexibility
CoatingsProtective coatingsChemical resistance
Polymer ProductionSpecialty polymersEnhanced mechanical properties

Environmental Impact and Safety Considerations

While this compound offers numerous advantages, it is essential to consider its environmental impact. The compound has been classified with certain hazards, including potential skin irritation and reproductive toxicity based on animal studies. Therefore, proper handling and usage guidelines must be adhered to ensure safety during application.

Mechanism of Action

The compound exerts its flame-retardant effects by releasing bromine radicals when exposed to heat. These bromine radicals interfere with the combustion process, inhibiting the formation of free radicals that propagate the flame. The molecular targets and pathways involved include the interruption of the radical chain reactions that occur during combustion.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2,2-Bis[(oxiranylmethoxy)methyl]propane-1,3-diol
  • Synonyms: Dibromoneopentyl glycol diglycidyl ether, Pentaerythritol diglycidyl ether, CAS 31452-80-9 .
  • Molecular Formula : C11H18Br2O4 .
  • Molecular Weight : ~438.0 g/mol (calculated based on formula).

Key Properties :

  • Function : Primarily used as a brominated flame retardant in epoxy resins and polymers due to its ability to inhibit combustion .
  • Physical State : Typically a viscous liquid or semi-solid, depending on purity and formulation .
  • Toxicity: Reproductive Toxicity: Shown to reduce fertility in Swiss CD-1 mice at doses ≥250 mg/kg/day in continuous breeding studies . Carcinogenicity: Classified as a multisite carcinogen in rodent bioassays, with evidence of glucuronidation as a key metabolic pathway .
  • Regulatory Status : Listed under California Proposition 65 for reproductive harm and EPA Consolidated List of Lists for hazardous substances .

Comparison with Similar Compounds

Chemical Structure and Functional Groups

Compound Name Key Structural Features Reactive Groups
2,2-Bis(bromomethyl)-1,3-propanediol diglycidyl ether Brominated neopentyl core with two glycidyl ether groups Epoxide, bromomethyl
Bisphenol A diglycidyl ether (BADGE) Bisphenol A core with two glycidyl ether groups Epoxide, aromatic rings
1,4-Butanediol diglycidyl ether (BDGE) Linear butanediol chain with terminal epoxide groups Epoxide
Neopentyl glycol diglycidyl ether (NPDGE) Neopentyl (2,2-dimethylpropane) core with glycidyl ether groups Epoxide

Key Differences :

  • The brominated neopentyl structure in the target compound provides flame-retardant properties, unlike BADGE or BDGE .
  • BADGE’s aromatic rings enhance rigidity in epoxy resins, whereas the target compound’s bromine atoms improve fire resistance .

Physical and Chemical Properties

Property This compound BADGE BDGE NPDGE
Molecular Weight (g/mol) ~438.0 340.41 202.25 ~228.3
Density (g/cm³) ~1.6–1.8 (estimated) 1.16 1.06–1.10 1.09–1.12
Melting Point (°C) Not reported 40 <25 (liquid at RT) <25 (liquid at RT)
Boiling Point (°C) Not reported Decomposes 150–160 (at 5 mmHg) 200–210 (at 5 mmHg)
Flame Retardancy High (Br content ~36%) None None None

Key Observations :

  • The target compound’s high bromine content (36% by mass) significantly enhances flame retardancy compared to non-halogenated analogs .
  • BADGE’s higher density and melting point reflect its aromatic structure and solid-state stability .

Key Advantages :

  • The target compound’s bromine atoms make it indispensable in fire-sensitive applications, whereas BDGE and NPDGE prioritize flexibility and biocompatibility .

Toxicity and Environmental Impact

Compound Toxicity Profile Regulatory Concerns
This compound Reproductive toxicity, carcinogenicity, and bioaccumulation potential . EPA, Proposition 65, and REACH restrictions .
BADGE Endocrine disruption concerns due to bisphenol leaching . Restricted in food-contact materials (EU).
BDGE Low acute toxicity but potential sensitization . No major restrictions.
NPDGE Limited toxicity data; generally regarded as low-risk . Not regulated.

Key Risks :

  • The target compound’s bromine and carcinogenic metabolites necessitate strict handling protocols, unlike BDGE or NPDGE .

Biological Activity

2,2-Bis(bromomethyl)-1,3-propanediol diglycidyl ether (BBMP) is a brominated compound primarily used as a flame retardant in various materials, including epoxy resins and polyurethane foams. Its molecular formula is C11H20Br2O5, with a molecular weight of 392.08 g/mol. This compound has garnered attention due to its potential biological activity, particularly concerning safety and toxicity profiles.

The compound features epoxide groups that are reactive and can undergo nucleophilic ring-opening reactions with amines, alcohols, and thiols. The bromomethyl groups allow for substitution reactions, enhancing its utility in synthetic organic chemistry. Its unique structure combines brominated characteristics with epoxide functionality, making it versatile for industrial applications.

Biological Activity

Research into the biological activity of BBMP has primarily focused on its toxicological effects and potential endocrine-disrupting properties.

Toxicity Studies

A series of toxicity studies conducted on rodents have revealed significant findings:

  • Acute Toxicity : The acute oral LD50 in male rats is reported to be 3458 mg/kg body weight (bw) . This indicates relatively low acute toxicity but necessitates further investigation into chronic effects.
  • Chronic Exposure : Long-term studies have shown that dietary administration of BBMP leads to various pathological changes:
    • In Fischer 344/N rats and B6C3F1 mice exposed to BBMP for 13 weeks, lesions in the kidneys and urinary bladder were observed .
    • Increased incidences of tumors in multiple organs were noted, including the Harderian gland, forestomach, lung, and skin .

Endocrine Disruption

BBMP has been implicated in reproductive health issues and developmental processes due to its endocrine-disrupting potential. Studies indicate adverse effects on reproductive organs in both male and female rodents, with significant reductions in follicle counts observed in females exposed to BBMP .

Case Studies

Several case studies have highlighted the biological implications of BBMP exposure:

  • Reproductive Toxicity : A continuous breeding protocol study in Swiss CD-1 mice demonstrated that exposure to BBMP at concentrations of 0.1%, 0.2%, and 0.4% affected reproductive outcomes negatively .
  • Genotoxicity : In vitro studies indicated that BBMP induced sister chromatid exchanges in mammalian cells, suggesting a genotoxic mechanism . In vivo assessments also showed increased frequencies of micronucleated erythrocytes in peripheral blood after dietary exposure .

Comparative Analysis

To better understand BBMP's biological activity, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Characteristics
2-Bromo-2-nitropropane-1,3-diolC3H6BrNO4Used as a flame retardant; less reactive than diglycidyl ether.
Neopentyl glycol diglycidyl etherC11H22O4Non-brominated; primarily used for epoxy resins without flame retardancy.
Tetrabromobisphenol AC12H6Br4OHighly effective flame retardant; more complex structure but similar applications.

The comparison illustrates that while BBMP serves dual purposes as both a flame retardant and an epoxide source, other compounds may offer different reactivities or functionalities.

Preparation Methods

General Reaction Scheme

The primary step involves the bromination of pentaerythritol (2,2-bis(hydroxymethyl)-1,3-propanediol) using hydrogen bromide (HBr) gas in the presence of a catalyst and an inert solvent. The reaction replaces two hydroxymethyl groups with bromomethyl groups, yielding 2,2-bis(bromomethyl)-1,3-propanediol.

Reaction Conditions and Catalysts

  • Catalyst : Carboxylic acids or their derivatives (acetic acid, acetic anhydride, caprylic acid, lauric acid) are used in amounts ranging from 0.5 to 4% by weight relative to pentaerythritol, with 2-3% being optimal for yield and purity.
  • Solvent : Aromatic hydrocarbons such as toluene, chlorobenzene, or xylene, or halogenated hydrocarbons with boiling points between 80°C and 145°C.
  • Temperature : Reaction typically conducted at reflux temperatures corresponding to the solvent used (approximately 80-145°C).
  • Atmosphere : Oxygen-free environment (nitrogen atmosphere) to avoid discoloration and side reactions.
  • HBr Addition : Gaseous HBr is added gradually to maintain saturation and to facilitate continuous reaction.

Water Removal and Reaction Control

  • The reaction produces water as a byproduct, which is continuously removed azeotropically as an aqueous HBr solution using a Dean-Stark apparatus or equivalent.
  • Continuous removal of water is critical to drive the reaction to completion and to prevent the formation of brominated byproducts such as tribromoneopentylalcohols.
  • The solvent also acts as a crystallizing agent post-reaction.

Neutralization and Product Isolation

  • After completion, the reaction mixture is neutralized with a mild base such as sodium bicarbonate (NaHCO3).
  • Cooling the neutralized mixture precipitates the pure 2,2-bis(bromomethyl)-1,3-propanediol.
  • The solid product is filtered, washed with ice water, and dried under vacuum at around 80°C.

Yields and Purity

  • Typical yields range from 80% to 90%.
  • Purity of the isolated compound is high, around 98%.
  • Melting point observed at approximately 109-110°C.

Summary Table: Key Parameters for Preparation of 2,2-Bis(bromomethyl)-1,3-propanediol

Parameter Details
Starting Material Pentaerythritol
Brominating Agent Gaseous Hydrogen Bromide (HBr)
Catalyst Acetic acid, acetic anhydride, caprylic acid, lauric acid (0.5-4 wt%)
Solvent Toluene, chlorobenzene, xylene
Reaction Temperature 80-145°C (solvent reflux)
Atmosphere Nitrogen (oxygen-free)
Water Removal Azeotropic removal via Dean-Stark trap
Neutralizing Agent Sodium bicarbonate
Yield 80-90%
Purity ~98%
Melting Point 109-110°C

Preparation of 2,2-Bis(bromomethyl)-1,3-propanediol Diglycidyl Ether

While the direct preparation of the diglycidyl ether derivative is less frequently detailed in patents and literature, the typical synthetic route involves the conversion of the dibrominated diol into the diglycidyl ether via epoxidation of the hydroxyl groups.

General Synthetic Route

  • The 2,2-bis(bromomethyl)-1,3-propanediol is reacted with epichlorohydrin under basic conditions.
  • The reaction typically employs a strong base such as sodium hydroxide to facilitate the formation of the glycidyl ether rings.
  • The process involves nucleophilic substitution of bromide groups with epoxide functionalities, yielding the diglycidyl ether.

Reaction Conditions

  • Solvent-free or in a suitable organic solvent such as chlorobenzene or toluene.
  • Temperature control is critical, often maintained between 40-70°C.
  • The reaction time varies depending on scale and conditions but generally proceeds for several hours.

Purification

  • The crude product is purified by washing with water to remove inorganic salts.
  • Further purification may involve distillation or recrystallization depending on the desired purity.

Comparative Analysis and Research Insights

Aspect Method from US4154966A (1997) Other Literature Methods
Catalyst Carboxylic acids (acetic acid preferred) Similar acid catalysts used
Solvent Aromatic hydrocarbons (toluene, chlorobenzene, xylene) Similar solvents, sometimes halogenated hydrocarbons
Water Removal Continuous azeotropic removal during reaction Often not emphasized, leading to impurities
Neutralization Post-reaction neutralization with sodium bicarbonate Sometimes omitted, leading to lower purity
Yield 80-90% Variable, often lower due to side products
Purity ~98% Often mixed brominated products
Atmosphere Nitrogen atmosphere to prevent oxidation Sometimes air atmosphere, causing discoloration

Q & A

Q. What are the recommended methods for characterizing the purity and structural integrity of BBMP in synthetic batches?

To ensure batch consistency, combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation with high-performance liquid chromatography (HPLC) for purity assessment. NMR identifies functional groups (e.g., bromomethyl and hydroxyl groups), while HPLC quantifies impurities using a C18 reverse-phase column and UV detection at 210 nm. Differential scanning calorimetry (DSC) can corroborate purity by measuring the sharp melting point (~112–114°C) . For regulatory compliance, cross-reference analytical certificates (COA) with batch-specific data provided by suppliers .

Q. How does BBMP function as a flame retardant in polymer matrices?

BBMP acts as a brominated additive flame retardant, releasing bromine radicals during thermal decomposition that scavenge free radicals, thereby interrupting combustion chain reactions. Its efficacy depends on dispersion within the polymer matrix, which can be optimized via melt-blending at 120–150°C. Thermogravimetric analysis (TGA) under nitrogen/air atmospheres quantifies decomposition kinetics, while cone calorimetry measures heat release rate (HRR) and smoke production in compliant materials (e.g., ASTM E1354) . Note that BBMP is restricted under OEKO-TEX® Standard 100 due to carcinogenicity concerns .

Q. What experimental models are used to evaluate BBMP’s acute and chronic toxicity?

Acute toxicity is assessed via OECD Guideline 423 (oral LD50 in rodents), while subchronic exposure (90-day) evaluates organ-specific effects (e.g., liver/kidney histopathology). Chronic carcinogenicity studies follow OECD 451/453 protocols, where BBMP is administered via diet (50–500 ppm) to rats/mice over 24 months. Endpoints include tumor incidence, multiplicity, and histopathological classification. BBMP is classified as a multisite carcinogen, inducing tumors in the liver, thyroid, and mammary glands in rodents .

Advanced Research Questions

Q. What in vitro models are suitable for studying BBMP metabolism, and how do interspecies differences affect extrapolation to humans?

Use pooled human/rat liver microsomes or primary hepatocytes to investigate glucuronidation, the primary metabolic pathway. Incubate BBMP (10–100 µM) with uridine 5′-diphosphoglucuronic acid (UDPGA) and quantify metabolites via LC-MS/MS. Rat hepatocytes show 3× higher glucuronidation rates than human models, necessitating physiologically based pharmacokinetic (PBPK) scaling for risk assessment. Co-factor depletion studies (e.g., β-glucuronidase inhibition) confirm pathway specificity .

Q. How should researchers design mechanistic studies to elucidate BBMP’s carcinogenic mode of action?

Combine transcriptomics (RNA-seq) and DNA adduct profiling (³²P-postlabeling) in target tissues (e.g., liver) from chronic bioassays. Focus on oxidative stress markers (e.g., 8-OHdG), proliferative signaling (Ki-67 immunohistochemistry), and epigenetic alterations (methylation-specific PCR). Dose-response modeling (Benchmark Dose Software) identifies threshold levels for non-genotoxic endpoints. Cross-species comparisons (rat vs. mouse) clarify human relevance .

Q. What advanced analytical techniques detect BBMP and its metabolites in biological matrices?

Extract BBMP from serum/liver homogenates using solid-phase extraction (SPE) with C18 cartridges. Quantify via gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) in electron ionization (EI) mode, monitoring m/z 261.9 (Br isotopic pattern). For glucuronidated metabolites, employ enzymatic hydrolysis (β-glucuronidase) prior to analysis. Method validation should include spike-recovery (70–120%) and limits of detection (LOD < 1 ng/mL) .

Q. How can conflicting metabolic data between in vitro and in vivo studies be resolved?

Discrepancies in metabolic rates (e.g., higher glucuronidation in vitro) may arise from protein binding or transporter limitations in vivo. Use isolated perfused liver models to simulate physiological conditions, or apply in vitro-in vivo extrapolation (IVIVE) with hepatocyte clearance data. Compare portal vein vs. systemic circulation concentrations in rodents to assess first-pass effects .

Data Contradictions and Mitigation Strategies

  • Interspecies Metabolic Variability : While rat models dominate carcinogenicity data, human relevance requires confirmation via comparative genomics (e.g., CYP450 isoform expression) .
  • Regulatory Classification : BBMP is listed under California’s Proposition 65 for carcinogenicity but lacks acute exposure guidelines (AEGL/ERPG). Prioritize mechanistic studies to clarify dose thresholds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,2-Bis(bromomethyl)-1,3-propanediol diglycidyl ether
Reactant of Route 2
Reactant of Route 2
2,2-Bis(bromomethyl)-1,3-propanediol diglycidyl ether

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